Methyl 3-(2-chlorobenzamido)thiophene-2-carboxylate

Physicochemical profiling Drug-likeness Permeability prediction

Methyl 3-(2-chlorobenzamido)thiophene-2-carboxylate (CAS 478080-02-3) is a synthetic thiophene-2-carboxylate derivative bearing a 2-chlorobenzamido substituent at the 3-position. With molecular formula C₁₃H₁₀ClNO₃S and molecular weight 295.74 g/mol, it features a five-membered thiophene heterocycle, a methyl ester at position 2, and an ortho-chlorobenzamido group at position 3.

Molecular Formula C13H10ClNO3S
Molecular Weight 295.74 g/mol
CAS No. 478080-02-3
Cat. No. B3141183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2-chlorobenzamido)thiophene-2-carboxylate
CAS478080-02-3
Molecular FormulaC13H10ClNO3S
Molecular Weight295.74 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CS1)NC(=O)C2=CC=CC=C2Cl
InChIInChI=1S/C13H10ClNO3S/c1-18-13(17)11-10(6-7-19-11)15-12(16)8-4-2-3-5-9(8)14/h2-7H,1H3,(H,15,16)
InChIKeyJXYISYMVMSRBCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(2-chlorobenzamido)thiophene-2-carboxylate (CAS 478080-02-3): Physicochemical Identity and Procurement Baseline


Methyl 3-(2-chlorobenzamido)thiophene-2-carboxylate (CAS 478080-02-3) is a synthetic thiophene-2-carboxylate derivative bearing a 2-chlorobenzamido substituent at the 3-position . With molecular formula C₁₃H₁₀ClNO₃S and molecular weight 295.74 g/mol, it features a five-membered thiophene heterocycle, a methyl ester at position 2, and an ortho-chlorobenzamido group at position 3 . The compound exhibits a computed LogP of approximately 3.44–4.24, topological polar surface area (TPSA) of 55.4 Ų, one hydrogen bond donor, and two to four hydrogen bond acceptors depending on the calculation method . It is supplied as a research-grade chemical at 90–97% purity, stored at 2–8°C sealed under dry conditions, and carries GHS07 hazard warnings (H302, H315, H319, H335) .

Why Methyl 3-(2-chlorobenzamido)thiophene-2-carboxylate Cannot Be Swapped with Other Thiophene-2-carboxylate Analogs


Thiophene-2-carboxylate derivatives bearing benzamido substituents are not interchangeable because even minor changes in the benzamido substitution pattern—such as the position of the chlorine atom (ortho vs. para), the identity of the halogen (Cl vs. F), or the presence of the halogen itself—produce distinct electronic, steric, and lipophilic profiles [1]. The ortho-chloro substituent introduces both a −I inductive effect and a steric constraint that influences the conformational preference of the benzamido group, thereby modulating hydrogen-bonding geometry, target binding, and metabolic susceptibility in ways that para-chloro, unsubstituted benzamido, or 2-fluoro analogs do not replicate . Furthermore, the LogP difference of approximately 0.5–1.0 log units between the 2-chloro and unsubstituted benzamido analogs translates to a ~3- to 10-fold difference in octanol-water partition coefficient, which can significantly alter membrane permeability, protein binding, and in vivo distribution . Generic substitution without experimental validation therefore risks both false-negative and false-positive results in biological screening campaigns .

Methyl 3-(2-chlorobenzamido)thiophene-2-carboxylate: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity (LogP) Differentiation: 2-Chloro vs. Unsubstituted Benzamido Analogs

Methyl 3-(2-chlorobenzamido)thiophene-2-carboxylate exhibits a computed LogP of 3.44 (ChemScene) to 4.24 (Fluorochem), compared with the unsubstituted benzamido analog methyl 3-benzamidothiophene-2-carboxylate (CAS 79128-70-4), which has a predicted LogP of approximately 2.8–3.0 (estimated from the absence of the chlorine atom, which contributes ~0.7–0.9 to LogP based on the Hansch π constant for aromatic chlorine) [1]. The introduction of the ortho-chlorine atom increases lipophilicity by approximately 0.5–1.4 log units, corresponding to a 3- to 25-fold increase in the octanol-water partition coefficient . This difference is large enough to meaningfully affect membrane permeability and non-specific protein binding in biological assays .

Physicochemical profiling Drug-likeness Permeability prediction

Regioisomeric Differentiation: 2-Chloro (ortho) vs. 4-Chloro (para) Benzamido Substitution

The target compound (2-chloro substitution) and its para-chloro isomer methyl 3-(4-chlorobenzamido)thiophene-2-carboxylate (CAS 544421-24-1) are constitutional isomers with identical molecular formula (C₁₃H₁₀ClNO₃S) and molecular weight (295.74 g/mol), but differ fundamentally in the position of the chlorine atom on the benzamido ring . The ortho-chloro substituent exerts both a steric effect (van der Waals radius of chlorine = 1.75 Å, creating conformational restriction of the benzamido group) and a distinct electronic effect through space (field effect), whereas the para-chloro substituent operates primarily through resonance (−R) and inductive (−I) mechanisms without steric constraint [1]. The ortho-chloro compound is therefore expected to display different hydrogen-bonding geometry of the amide NH, altered metabolic stability (ortho-substitution may shield the amide bond from hydrolytic enzymes), and potentially distinct target-binding conformations compared with the para isomer . These regioisomers cannot be assumed to be biologically equivalent.

Regioisomer comparison Electronic effects Structure-activity relationship

Halogen Identity Differentiation: 2-Chloro vs. 2-Fluoro Benzamido Analogs

The 2-chloro compound (CAS 478080-02-3) differs from its 2-fluoro analog methyl 3-(2-fluorobenzamido)thiophene-2-carboxylate (CAS 544700-17-6) only in the identity of the ortho-halogen atom. While both share the same molecular scaffold, the C–Cl bond (bond dissociation energy ~397 kJ/mol) is significantly more reactive toward metabolic or chemical transformation than the C–F bond (BDE ~536 kJ/mol) [1]. Chlorine is also a better halogen-bond donor than fluorine (σ-hole magnitude: Cl > F), which can affect target engagement in systems where halogen bonding contributes to binding affinity [2]. Additionally, the Hansch hydrophobic constant π for aromatic Cl is +0.71 versus +0.14 for aromatic F, indicating that the 2-chloro compound is approximately 0.57 log units (~3.7-fold) more lipophilic than the 2-fluoro analog [3]. These differences are large enough to alter both pharmacokinetic behavior and target-binding profiles.

Halogen bonding Metabolic stability Electronic effects

Molecular Complexity and Fraction sp³ (Fsp3) as a Screening Library Differentiation Parameter

Methyl 3-(2-chlorobenzamido)thiophene-2-carboxylate has an Fsp3 value of 0.077 (i.e., only 7.7% of carbon atoms are sp³-hybridized; 1 out of 13 carbons), indicating a highly planar, aromatic character . This places the compound firmly in the 'fragment-like' or 'lead-like' space with very low three-dimensional complexity. By contrast, more saturated thiophene analogs such as methyl 2-(2-chlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate or methyl 3-(2-chlorobenzamido)-4-methylthiophene-2-carboxylate exhibit higher Fsp3 values due to partially saturated rings or additional alkyl substituents, offering greater three-dimensionality and potentially improved solubility and selectivity profiles [1]. The low Fsp3 of the target compound makes it particularly suitable for fragment-based screening or as a minimalist scaffold for structure-activity relationship (SAR) exploration, where the objective is to probe the minimal pharmacophoric requirements before increasing molecular complexity [2].

Fragment-based drug discovery Molecular complexity Library design

Hazard and Handling Profile Differentiation for Laboratory Procurement Decisions

The target compound carries a GHS07 hazard classification with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This hazard profile necessitates specific personal protective equipment (PPE) including gloves, eye protection, and respiratory protection during handling. Storage conditions are specified as sealed under dry atmosphere at 2–8°C . The compound is classified as non-hazardous for transport, which reduces shipping costs and regulatory complexity compared with compounds classified under more restrictive UN transport categories . While many thiophene-2-carboxylate analogs share similar irritant profiles, the specific combination of H302 + H315 + H319 + H335 is documented for this compound and should inform institutional safety assessments and procurement risk evaluations .

Safety assessment Procurement risk Laboratory handling

Methyl 3-(2-chlorobenzamido)thiophene-2-carboxylate: Priority Research and Procurement Application Scenarios


Matched Molecular Pair Analysis: Ortho-Chloro vs. Para-Chloro Pharmacophore Probing

Medicinal chemistry teams conducting systematic structure-activity relationship (SAR) studies on thiophene-2-carboxylate scaffolds can use the target compound (ortho-Cl) alongside its para-chloro isomer (CAS 544421-24-1) as a matched molecular pair to isolate the effect of chlorine position on target binding, cellular potency, and metabolic stability . Because both compounds share identical molecular formula and molecular weight, any observed differences in biological activity can be attributed specifically to the regioisomeric substitution pattern rather than to changes in lipophilicity or molecular size. Procurement of both regioisomers from a single supplier ensures batch-to-batch consistency and minimizes inter-laboratory variability .

Fragment-Based Screening and Minimal Pharmacophore Definition

With an Fsp3 of 0.077 and molecular weight of 295.74 g/mol, the target compound resides at the upper boundary of fragment-like chemical space (typically MW < 300 Da, heavy atom count ≤ 20) [1]. Its low three-dimensional complexity and defined hydrogen-bonding features (1 HBD, 2–4 HBA) make it suitable as a core scaffold in fragment-based drug discovery (FBDD) campaigns, where it can serve as a starting point for structure-guided optimization. The 2-chlorobenzamido group provides a synthetic handle for subsequent derivatization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling, enabling systematic exploration of vectors extending from the ortho position .

Lipophilicity-Dependent Property Profiling in ADME Assays

The compound's LogP of 3.44–4.24 positions it in a lipophilicity range where passive membrane permeability is expected to be high, but aqueous solubility and metabolic stability may become limiting [2]. It can be employed as a reference compound in ADME assay development and validation, particularly for calibrating PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2 permeability assays, where a LogP in the 3.5–4.5 range is commonly used to benchmark high-permeability controls. Its measured LogP can also serve as a calibration point for in silico LogP prediction models used in early-stage drug discovery .

Chemical Probe for Halogen Bonding Studies in Structural Biology

The ortho-chlorine substituent on the benzamido ring can participate in halogen bonding (C–Cl···O/N) with protein backbone carbonyls or side-chain acceptors, a non-covalent interaction of increasing interest in rational drug design [3]. The target compound, in combination with its 2-fluoro analog (CAS 544700-17-6), forms a halogen-bonding matched pair for investigating the contribution of halogen bonding to target engagement, as chlorine is a significantly stronger halogen-bond donor than fluorine. Co-crystallization studies with target proteins can directly visualize halogen-bond geometry and inform subsequent lead optimization [4].

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